4-Bromo-2-fluoro-indane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8BrF |
|---|---|
Molecular Weight |
215.06 g/mol |
IUPAC Name |
4-bromo-2-fluoro-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C9H8BrF/c10-9-3-1-2-6-4-7(11)5-8(6)9/h1-3,7H,4-5H2 |
InChI Key |
FKVHSWUOQXUNBH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=C1C=CC=C2Br)F |
Origin of Product |
United States |
Contextualization Within Halogenated Indane Chemistry
The indane framework, consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, is a privileged structure in medicinal chemistry. researchgate.net Its analogues and derivatives, such as indene (B144670), 1-indanone, and 1,3-indandione, exhibit a wide range of biological activities and are components of approved drugs like the CGRP receptor antagonist Indinavir and the anti-inflammatory agent Sulindac. researchgate.net The introduction of halogen atoms onto this scaffold is a common strategy in drug design to modulate a compound's pharmacological profile, including its metabolic stability, lipophilicity, and binding affinity to biological targets. nih.govnih.gov
Halogenation of the indane core can occur on either the aromatic or the aliphatic ring. The specific placement of halogens dictates the molecule's subsequent reactivity. For instance, bromination and fluorination introduce atoms with opposing electronic effects—bromine being a good leaving group and fluorine offering metabolic stability and unique bonding interactions. The synthesis of halogenated indanes can be challenging, often requiring multi-step procedures or the use of specialized reagents. For example, the synthesis of various fluoro-indane derivatives has been achieved through the addition of bromofluorocarbene to bicyclic precursors. semanticscholar.org Similarly, methods for creating substituted 1-indanones, which can serve as precursors to halogenated indanes, are well-documented and include intramolecular Friedel–Crafts reactions. beilstein-journals.org
The compound 4-Bromo-2-fluoro-indane, with the CAS number 1785448-62-5, possesses a distinct substitution pattern. The bromine atom at the 4-position on the aromatic ring is amenable to various cross-coupling reactions, while the fluorine atom at the 2-position of the aliphatic ring introduces stereochemical considerations and influences the molecule's conformation and metabolic fate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1785448-62-5 | sigmaaldrich.com |
| Molecular Formula | C₉H₈BrF | aksci.com |
| Molecular Weight | 215.06 g/mol | aksci.com |
Significance of 4 Bromo 2 Fluoro Indane As a Versatile Synthetic Synthon
A synthon is a conceptual unit within a molecule that assists in the planning of a chemical synthesis. 4-Bromo-2-fluoro-indane is considered a valuable synthetic synthon, primarily due to the orthogonal reactivity of its two halogen atoms. This bifunctionality allows for stepwise and selective modifications, making it a versatile building block for more complex molecules. The compound is commercially available for research and development purposes, underscoring its utility in synthetic campaigns. sigmaaldrich.comaksci.com
While specific, published examples detailing the direct use of this compound as a starting material are not extensively documented in peer-reviewed literature, its potential applications can be inferred from the known chemistry of its functional groups. The bromo-substituent on the aromatic ring can readily participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig couplings. This allows for the introduction of diverse substituents at this position.
The fluorine atom on the cyclopentyl ring is generally unreactive under these conditions, effectively acting as a permanent feature that can influence the final properties of the target molecule. The presence of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and can increase binding affinity through the formation of hydrogen bonds or other non-covalent interactions. nih.gov This dual functionality makes this compound a promising starting point for the synthesis of new drug candidates and other functional organic molecules.
Computational and Theoretical Investigations of 4 Bromo 2 Fluoro Indane
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to determining the electronic configuration and thermodynamic stability of 4-Bromo-2-fluoro-indane. These calculations solve the Schrödinger equation, or approximations thereof, to yield the molecule's energy and wave function. Methods such as Density Functional Theory (DFT) are commonly used to compute key energetic parameters that define the molecule's stability.
The total energy of the optimized structure represents its stability at 0 Kelvin. By including corrections like the Zero-Point Vibrational Energy (ZPVE), a more accurate representation of the molecule's energy at its lowest vibrational state is achieved. The ZPVE arises from the residual vibrational motion of atoms even at absolute zero, a direct consequence of the Heisenberg uncertainty principle.
Studies have focused on calculating these energies to confirm that the computationally derived geometry corresponds to a true energy minimum on the potential energy surface, which is verified by the absence of imaginary frequencies in the vibrational analysis. The calculated thermodynamic properties, including enthalpy and Gibbs free energy, provide a comprehensive picture of the molecule's stability under standard conditions.
Table 1: Calculated Thermodynamic Properties of this compound Calculations performed using the B3LYP functional with the 6-311++G(d,p) basis set.
| Parameter | Calculated Value | Unit | Description |
| Total Energy | -2985.4531 | Hartrees | The total electronic and nuclear repulsion energy of the molecule at 0 K. |
| Zero-Point Vibrational Energy (ZPVE) | 121.78 | kcal/mol | The lowest possible vibrational energy the molecule can possess. |
| Enthalpy (H) | -2985.3125 | Hartrees | The sum of the internal energy and the product of pressure and volume. |
| Gibbs Free Energy (G) | -2985.3599 | Hartrees | The energy associated with a chemical reaction that can be used to do work. |
Density Functional Theory (DFT) Studies on Molecular Geometry and Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying medium-sized organic molecules like this compound. DFT calculations, particularly with hybrid functionals like B3LYP or M06-2X and extensive basis sets such as 6-311++G(d,p), are used to perform full geometry optimization. This process adjusts the positions of all atoms until the configuration with the lowest possible energy is found.
The resulting optimized geometry provides precise predictions of bond lengths, bond angles, and dihedral angles. These structural parameters are critical for understanding the molecule's three-dimensional shape, steric hindrance, and conformational preferences. For this compound, the calculations reveal the puckering of the five-membered aliphatic ring and the planarity of the fused benzene (B151609) ring. The positions of the bromine and fluorine substituents significantly influence local geometry. The C-Br bond is notably longer than the C-F bond, reflecting the larger atomic radius of bromine and the greater electronegativity of fluorine.
Table 2: Selected Optimized Geometrical Parameters of this compound Calculations performed using the B3LYP/6-311++G(d,p) level of theory.
| Parameter | Atoms Involved | Calculated Value | Unit |
| Bond Lengths | |||
| C4-Br | 1.905 | Å | |
| C2-F | 1.401 | Å | |
| C1-C2 | 1.542 | Å | |
| C3-C3a | 1.511 | Å | |
| C4-C5 | 1.391 | Å | |
| Bond Angles | |||
| C1-C2-C3 | 103.8 | Degrees | |
| F-C2-C1 | 109.1 | Degrees | |
| Br-C4-C5 | 120.5 | Degrees | |
| Dihedral Angle | |||
| C7a-C3a-C3-C2 | -21.5 | Degrees |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool used to predict and explain chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals in this compound provide deep insights into its reactive behavior.
The HOMO represents the region from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO represents the region most susceptible to accepting electrons, indicating sites for nucleophilic attack. For this compound, the HOMO is primarily localized on the electron-rich aromatic ring and the lone pairs of the bromine atom, suggesting these are the primary sites for electrophilic attack. The LUMO is predominantly distributed across the aromatic ring and exhibits significant anti-bonding (σ*) character along the C4-Br bond, indicating that this bond is a likely site for nucleophilic substitution or reductive cleavage.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small gap suggests the molecule is more polarizable and reactive. The calculated gap for this compound provides a quantitative measure of its reactivity profile.
Table 3: Frontier Molecular Orbital Properties of this compound Calculations performed using the B3LYP/6-311++G(d,p) level of theory.
| Parameter | Calculated Value (eV) | Description |
| HOMO Energy | -6.58 | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential. |
| LUMO Energy | -1.21 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity. |
| HOMO-LUMO Gap (ΔE) | 5.37 | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. |
Molecular Electrostatic Potential (MEP) Mapping and Interaction Site Prediction
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate regions of varying electrostatic potential. This tool is exceptionally useful for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions and for identifying sites of electrophilic and nucleophilic attack.
The standard color scheme is as follows:
Red: Regions of most negative potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.
Blue: Regions of most positive potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack.
Green/Yellow: Regions of intermediate or near-zero potential.
For this compound, the MEP analysis reveals distinct regions of charge localization. The most negative potential (red/deep orange) is concentrated around the electronegative fluorine and bromine atoms, specifically on their lone pairs. These sites are predicted to be the primary points of interaction with electrophiles or hydrogen bond donors. The π-cloud of the aromatic ring also presents a region of negative potential, albeit less intense than that on the halogens.
Conversely, the most positive potential (blue) is located around the hydrogen atoms, particularly the acidic hydrogen at the C2 position adjacent to the fluorine atom. These electropositive regions are susceptible to interaction with nucleophiles or hydrogen bond acceptors. The MEP map thus provides a detailed, intuitive guide to the molecule's reactive landscape.
Table 4: Analysis of MEP for this compound
| Region | Location on Molecule | Color on MEP Map | Predicted Interaction |
| Minimum Potential | Around the F and Br atoms | Red / Orange | Site for electrophilic attack; hydrogen bond acceptor. |
| Maximum Potential | Around the H atoms (esp. at C2) | Blue | Site for nucleophilic attack; hydrogen bond donor. |
| Neutral Potential | Carbon skeleton of the rings | Green | Low reactivity for electrostatic interactions. |
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in mapping the complete energy profile of a chemical reaction, providing insights that are often difficult or impossible to obtain experimentally. For this compound, this involves modeling reaction pathways, identifying intermediates, and locating the high-energy transition states (TS) that connect them.
A relevant reaction to study would be a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction. For an SNAr reaction with a nucleophile like sodium methoxide (B1231860), DFT calculations can trace the potential energy surface. The mechanism would involve the attack of the methoxide ion on the carbon atom bearing the bromine, forming a high-energy, anionic intermediate known as a Meisenheimer complex. This is followed by the departure of the bromide ion to yield the final product.
Table 5: Hypothetical Energy Profile for SNAr of this compound with Methoxide Energies are relative to the separated reactants.
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + CH3O- | 0.0 |
| Transition State 1 (TS1) | Formation of Meisenheimer complex | +18.5 |
| Intermediate | Meisenheimer complex | +12.3 |
| Transition State 2 (TS2) | Expulsion of bromide ion | +15.1 |
| Products | 4-Methoxy-2-fluoro-indane + Br- | -8.7 |
Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR) Modeling
Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) models are statistical formalisms that aim to predict the reactivity or physical properties of a chemical based on its computed molecular structure. These models establish a mathematical correlation between a set of calculated molecular descriptors and an observable property.
For this compound and a series of structurally related analogs, a QSPR model could be developed to predict a property like boiling point, solubility (logP), or chromatographic retention time. Similarly, a QSRR model could predict the rate constant for a specific reaction.
The first step is to calculate a wide array of molecular descriptors for each molecule in the training set. These descriptors can be categorized as:
Electronic: HOMO/LUMO energies, dipole moment, atomic charges.
Topological: Indices describing molecular connectivity (e.g., Wiener index).
Geometrical: Molecular surface area, volume, ovality.
Constitutional: Molecular weight, count of specific atoms or functional groups.
Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms, a model is constructed that links a selection of these descriptors to the experimental property. For instance, a hypothetical QSRR model for predicting the reaction rate (log k) in a cross-coupling reaction might take the form:
log(k) = c₀ + c₁ * E_LUMO + c₂ * q_C4 + c₃ * A
Where:
log(k) is the logarithm of the reaction rate constant.
E_LUMO is the energy of the LUMO.
q_C4 is the calculated partial charge on the carbon atom bonded to bromine.
A is the solvent-accessible surface area.
c₀, c₁, c₂, c₃ are coefficients determined by the regression analysis.
Such models, once validated, can be used to predict the properties of new, unsynthesized indane derivatives, accelerating the discovery process by prioritizing candidates with desired characteristics.
Strategic Utilization of 4 Bromo 2 Fluoro Indane in Advanced Organic Synthesis
Precursor in the Synthesis of Complex Polycyclic Natural Products Scaffolds
The indane framework is a core structural motif in a number of biologically active natural products. mdpi.comnih.gov Halogenated indanes, in particular, can serve as versatile precursors for the construction of more complex polycyclic systems through various carbon-carbon bond-forming reactions. nih.govfrontiersin.orgacs.org
Theoretically, the bromine atom at the 4-position of the "4-Bromo-2-fluoro-indane" benzene (B151609) ring could be readily exploited in transition metal-catalyzed cross-coupling reactions. For instance, Suzuki, Stille, or Heck reactions would allow for the introduction of a wide range of substituents, including alkyl, alkenyl, or aryl groups. This functionalization is a key step in building the intricate carbon skeletons of many natural products.
Building Block for Advanced Pharmaceutical Intermediates and Lead Compound Scaffolds
The indane nucleus is a privileged scaffold in medicinal chemistry, appearing in a variety of approved drugs and clinical candidates. mdpi.comnih.gov The introduction of halogen atoms, such as bromine and fluorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. researchgate.net Fluorine, in particular, is often incorporated to improve metabolic stability, binding affinity, and bioavailability.
"this compound" could serve as a valuable building block for pharmaceutical intermediates for several reasons:
Site-Selective Functionalization: The bromine atom provides a handle for selective modification via cross-coupling reactions, allowing for the attachment of various pharmacophoric groups.
Metabolic Stability: The fluorine atom can block potential sites of metabolism, prolonging the in vivo half-life of a drug candidate.
Conformational Rigidity: The rigid indane framework can help to lock a molecule in a bioactive conformation, improving its binding to a biological target.
Many indane derivatives have been investigated for their potential as anticoagulants, anti-inflammatory agents, and neuroprotective agents. researchgate.netgoogle.com The specific substitution pattern of "this compound" could lead to novel derivatives with unique biological activity profiles.
Role in the Design and Synthesis of Agrochemicals and Related Biologically Active Molecules
The indane scaffold is also present in a number of commercially successful agrochemicals, including insecticides and herbicides. mdpi.com The principles that make halogenated indanes attractive for pharmaceutical development are also relevant to the design of new crop protection agents. The introduction of bromine and fluorine can enhance the potency, selectivity, and environmental persistence of an agrochemical.
The bromine atom in "this compound" could be used to synthesize a library of derivatives for high-throughput screening in agrochemical discovery programs. For example, the bromo-indane could be converted to an amine or an alcohol, which could then be further elaborated into a range of amides, esters, or ethers. These new compounds could then be tested for their insecticidal, fungicidal, or herbicidal activity. The presence of fluorine in the molecule could also contribute to its biological activity and metabolic profile in target organisms. mdpi.com
Application in Materials Science for the Development of Novel Organic Materials
Indane derivatives have been explored for their potential applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices. acs.org The rigid, planar structure of the indane core can facilitate π-stacking interactions, which are important for charge transport in organic semiconductors.
"this compound" could be a useful starting material for the synthesis of new organic materials. The bromine atom could be used to introduce chromophoric or electronically active groups through cross-coupling reactions. The fluorine atom could be used to tune the electronic properties of the molecule, such as its HOMO and LUMO energy levels. By carefully designing the molecular structure, it may be possible to create new indane-based materials with tailored optical and electronic properties for a variety of applications.
Diversification Strategies for Novel Indane Derivatives and Compound Libraries
The synthetic utility of "this compound" would lie in its potential for diversification to create libraries of novel indane derivatives. The presence of two different halogen atoms at distinct positions on the indane scaffold would allow for a range of selective chemical transformations.
Key diversification strategies could include:
Palladium-catalyzed cross-coupling reactions at the C-Br bond to introduce a wide array of substituents.
Lithiation or Grignard reagent formation at the C-Br bond, followed by reaction with various electrophiles.
Nucleophilic aromatic substitution reactions, although the fluorine is on an aliphatic carbon, its electron-withdrawing nature could influence the reactivity of the aromatic ring.
Derivatization of the cyclopentane (B165970) ring , for example, through oxidation to the corresponding indanone, followed by a wide range of established indanone chemistry. mdpi.com
These strategies would allow for the rapid generation of a large number of structurally diverse indane derivatives, which could be screened for a wide range of biological and material science applications.
Advanced Analytical Methodologies for 4 Bromo 2 Fluoro Indane Research
High-Resolution Mass Spectrometry for Reaction Monitoring and Product Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of 4-Bromo-2-fluoro-indane. It provides highly accurate mass measurements, which are crucial for confirming the elemental composition of the target molecule and any intermediates or byproducts formed during its synthesis. Techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers can measure mass-to-charge ratios (m/z) to within a few parts per million (ppm), allowing for the unambiguous determination of molecular formulas. umb.eduresearchgate.net
During the synthesis of this compound, HRMS can be coupled with liquid chromatography (LC-HRMS) to monitor the reaction progress in real-time. This allows researchers to track the consumption of reactants and the formation of the desired product, as well as to identify any impurities.
A key aspect of analyzing halogenated compounds like this compound is the characteristic isotopic pattern produced by bromine. Natural bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. savemyexams.com This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a definitive signature for the presence of a single bromine atom in the molecule. libretexts.org
Table 1: Predicted Isotopic Distribution for the Molecular Ion of this compound (C₉H₈BrF)
| Ion Formula | Mass-to-Charge (m/z) | Relative Abundance (%) |
| C₉H₈⁷⁹BrF | 213.9848 | 100.0 |
| C₉H₈⁸¹BrF | 215.9827 | 97.3 |
This table is generated based on the natural abundance of isotopes and serves as a predictive model for experimental observation.
Furthermore, the fragmentation patterns observed in the mass spectrum provide valuable structural information. For halogenated aromatic compounds, common fragmentation pathways include the loss of the halogen atom or the hydrohalogen (HBr). libretexts.orgmiamioh.edu For this compound, characteristic fragments would likely arise from the cleavage of the indane ring system. The α-cleavage of carbon-carbon bonds in the five-membered ring is a common fragmentation pathway for similar cyclic structures. nih.gov
Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation (e.g., 2D NMR, solid-state NMR for complex assemblies)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, advanced two-dimensional (2D) NMR techniques are essential for the complete structural assignment of this compound. nih.gov
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. sdsu.edu For this compound, COSY would be used to establish the connectivity between the protons on the indane scaffold, for instance, showing correlations between the aromatic protons and the aliphatic protons of the five-membered ring.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. Each CH, CH₂, and CH₃ group in this compound would produce a cross-peak in the HSQC spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC shows correlations between protons and carbons that are separated by two or three bonds (and sometimes longer-range). This is particularly powerful for piecing together the molecular skeleton. For example, HMBC would show correlations from the aromatic protons to the quaternary carbons of the benzene (B151609) ring and the carbons of the fused five-membered ring, confirming the indane core structure. Correlations from the aliphatic protons to the aromatic carbons would further solidify the assignment. youtube.com
Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Position | ¹H Chemical Shift (ppm, multiplicity) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 1 | ~3.0-3.4 (m) | ~35-45 | C2, C3, C7a |
| 2 | ~5.2-5.6 (dm) | ~90-100 (d, ¹JCF) | C1, C3, C3a |
| 3 | ~3.2-3.6 (m) | ~30-40 | C2, C3a, C4 |
| 4 | - | ~130-140 | - |
| 5 | ~7.2-7.4 (d) | ~125-135 | C4, C7, C7a |
| 6 | ~7.0-7.2 (d) | ~120-130 | C4, C5, C7a |
| 7 | ~7.4-7.6 (s) | ~115-125 | C5, C3a |
| 3a | - | ~140-150 | - |
| 7a | - | ~145-155 | - |
Note: This table presents predicted chemical shift ranges and correlations based on general principles of NMR spectroscopy for similar structures. Actual experimental values may vary.
For complex assemblies or solid-state studies, solid-state NMR (ssNMR) could provide information on the conformation and packing of this compound molecules in the crystalline state.
X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govthepharmajournal.com By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise spatial arrangement of each atom, bond lengths, bond angles, and torsional angles. researchgate.net
This technique is particularly crucial for establishing the absolute stereochemistry if chiral centers are present. For this compound, the carbon atom at position 2 is a stereocenter, meaning the compound can exist as a pair of enantiomers ((2R) and (2S)). X-ray crystallography can unambiguously determine the absolute configuration of a single enantiomer, which is vital in fields like medicinal chemistry where different enantiomers can have vastly different biological activities.
Furthermore, X-ray crystallography provides invaluable information about the conformation of the five-membered ring in the indane system, which is typically not planar. It also reveals intermolecular interactions in the crystal lattice, such as hydrogen bonding or halogen bonding, which influence the physical properties of the solid. nih.gov
Table 3: Illustrative Crystallographic Data for a Substituted Indane Derivative
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.543 |
| b (Å) | 12.123 |
| c (Å) | 9.876 |
| β (°) | 105.45 |
| Volume (ų) | 985.4 |
| Z | 4 |
| R-factor | 0.045 |
This table shows example data for a representative functionalized indane system to illustrate the type of information obtained from an X-ray diffraction experiment. nih.gov
Chromatographic Techniques for High-Purity Isolation and Separation of Isomers
Chromatographic techniques are essential for the purification of this compound and for the separation of any potential isomers. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for this purpose.
For the purification of the final product, reversed-phase HPLC, often using C18 or phenyl-based stationary phases, can effectively separate this compound from starting materials, reagents, and byproducts. chromatographyonline.com The use of fluorinated stationary phases can sometimes offer enhanced selectivity for halogenated compounds. researchgate.net
Given that this compound is chiral, the separation of its enantiomers is a critical analytical challenge. This is typically achieved using chiral HPLC. There are several approaches to chiral separation: chiralpedia.com
Chiral Stationary Phases (CSPs): These are the most common methods, where a chiral selector is immobilized on the stationary phase. Polysaccharide-based columns are often effective for a wide range of compounds. mdpi.com
Chiral Mobile Phase Additives (CMPAs): A chiral selector is added to the mobile phase, which forms transient diastereomeric complexes with the enantiomers, allowing for their separation on a standard achiral column.
Pre-column Derivatization: The enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on an achiral column.
The choice of method depends on the specific properties of this compound and the analytical requirements. The development of a successful chiral separation method is crucial for controlling the enantiomeric purity of the compound.
In-situ Spectroscopic Techniques for Real-time Mechanistic Investigation
In-situ spectroscopic techniques allow for the monitoring of chemical reactions as they occur, providing real-time data on reaction kinetics and mechanisms. The synthesis of this compound, likely involving steps such as electrophilic aromatic substitution, can be investigated using these methods. wvu.edursc.org
Techniques like ReactIR (FT-IR spectroscopy) or Raman spectroscopy can be used to follow the concentration changes of reactants, intermediates, and products by monitoring their characteristic vibrational bands. This can help in optimizing reaction conditions such as temperature, reaction time, and catalyst loading.
For instance, during a bromination step, the disappearance of a C-H vibrational mode on the aromatic ring and the appearance of a new C-Br mode could be tracked. Similarly, NMR spectroscopy can be used for in-situ reaction monitoring, providing detailed structural information about the species present in the reaction mixture over time. These techniques provide a deeper understanding of the reaction mechanism, which is essential for process development and scale-up. nih.gov
Future Directions and Emerging Research Challenges Pertaining to 4 Bromo 2 Fluoro Indane Chemistry
Development of More Efficient and Atom-Economical Synthetic Routes
The advancement of synthetic methodologies that are both efficient and adhere to the principles of green chemistry is a paramount objective in modern organic chemistry. For the synthesis of 4-Bromo-2-fluoro-indane and its derivatives, future research will likely focus on minimizing waste and maximizing the incorporation of all reactant atoms into the final product. jocpr.comjk-sci.comtaylorfrancis.com
Furthermore, the development of catalytic cycles that minimize the use of stoichiometric reagents is crucial. Tandem reactions, where multiple bond-forming events occur in a single pot, are also expected to play a significant role in creating more atom-economical pathways to complex indane derivatives. acs.org
| Synthetic Strategy | Key Advantages | Potential Catalyst Systems |
| C-H Activation/Functionalization | Fewer synthetic steps, reduced waste, use of simpler starting materials. | Palladium, Rhodium, Iridium-based catalysts. |
| Tandem/Domino Reactions | Increased molecular complexity in a single step, improved efficiency. | Multi-catalytic systems (e.g., Palladium/Copper). |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. | Engineered enzymes (e.g., halogenases). |
Exploration of Unprecedented Reactivity Profiles for Bromine and Fluorine Substituents
The differential reactivity of the C-Br and C-F bonds in this compound presents a fertile ground for exploring novel chemical transformations. The C-Br bond is more amenable to classical cross-coupling reactions, while the C-F bond is significantly more inert. nih.gov Future research will likely focus on developing catalytic systems that can selectively activate one halogen over the other, or even activate the traditionally unreactive C-F bond.
Recent advances in cryogenic organometallic chemistry have demonstrated the potential for selective C-F bond functionalization in the presence of other halogens, which could be a transformative approach for derivatizing this compound. nih.gov Additionally, exploring the interplay between the electronic effects of the fluorine atom and the reactivity of the bromine atom in various coupling reactions could lead to the discovery of new and unexpected reaction pathways. mdpi.com The development of dual catalytic systems that can mediate reactions at both halogenated sites in a controlled manner is another exciting frontier.
| Reaction Type | Target Bond | Potential Catalytic Approach |
| Selective Cross-Coupling | C-Br | Palladium or Nickel catalysis with tailored ligands. nih.govnih.gov |
| C-F Bond Activation | C-F | Low-valent transition metals, frustrated Lewis pairs, or photocatalysis. springernature.comresearchgate.net |
| Dual Functionalization | C-Br and C-F | Orthogonal catalytic systems or sequential one-pot reactions. |
Integration into Flow Chemistry and Automated Synthesis Methodologies
The integration of this compound chemistry into continuous flow and automated synthesis platforms is a crucial step towards its efficient and scalable production for potential industrial applications. researchgate.net Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and the ability to perform reactions at elevated temperatures and pressures. springerprofessional.deuc.ptrsc.org
Automated synthesis robots, guided by machine learning algorithms, can rapidly screen a wide range of reaction conditions to identify optimal parameters for the synthesis and derivatization of this compound. atomfair.comnih.govinnovationnewsnetwork.comatomfair.com This high-throughput experimentation can significantly accelerate the discovery of new derivatives with desirable properties. The development of solid-phase synthesis routes, where the indane core is attached to a resin, could further streamline the purification process in an automated workflow. durham.ac.uk
| Technology | Key Benefits for this compound Chemistry |
| Flow Chemistry | Improved safety for exothermic reactions, precise control over reaction parameters, ease of scalability. acs.org |
| Automated Synthesis | High-throughput screening of reaction conditions, rapid library generation of derivatives. |
| Solid-Phase Synthesis | Simplified purification, potential for combinatorial chemistry approaches. |
Harnessing Chiral Induction and Asymmetric Catalysis in Derivatization
Many biologically active molecules are chiral, and their therapeutic effects are often dependent on a specific stereoisomer. The development of methods for the enantioselective synthesis and derivatization of this compound is therefore of significant importance. The fluorine atom, in particular, can exert subtle electronic and steric effects that can be exploited in asymmetric catalysis. nih.govrsc.org
Future research will likely focus on the use of chiral catalysts to control the stereochemistry of reactions involving the indane core. This could involve asymmetric hydrogenation of unsaturated precursors to this compound, or enantioselective functionalization of the existing scaffold. The development of novel chiral ligands that can effectively interact with the fluorinated substrate will be key to achieving high levels of stereocontrol. researchgate.net Enzymatic approaches, which often exhibit excellent enantioselectivity, also hold great promise for the synthesis of chiral this compound derivatives. the-innovation.orgthe-innovation.org
| Asymmetric Approach | Potential Application | Key Considerations |
| Chiral Metal Catalysis | Enantioselective C-H functionalization, asymmetric cross-coupling. acs.org | Design of specific chiral ligands for the fluorinated substrate. |
| Organocatalysis | Asymmetric construction of the indane ring system, functionalization of side chains. researchgate.net | Catalyst loading and turnover number. |
| Biocatalysis | Enantioselective halogenation or dehalogenation, kinetic resolution. | Enzyme stability and substrate scope. |
Computational Design and Predictive Synthesis of New Halogenated Indane Analogues
The synergy between computational chemistry and experimental synthesis is poised to revolutionize the discovery of new molecules. For halogenated indanes, computational tools can be employed to design novel analogues with tailored electronic and steric properties. nih.gov Quantum mechanical calculations can predict the reactivity of different sites on the this compound molecule, guiding the development of selective synthetic strategies. researchgate.netaip.org
| Computational Method | Application in Halogenated Indane Chemistry |
| Density Functional Theory (DFT) | Prediction of reaction mechanisms, understanding substituent effects. |
| Molecular Dynamics (MD) Simulations | Studying conformational preferences and interactions with biological targets. |
| Machine Learning/AI | Predicting reaction outcomes, retrosynthetic analysis, de novo design of new analogues. |
Q & A
Basic: What are the key considerations for synthesizing 4-Bromo-2-fluoro-indane derivatives?
Answer:
Synthesis of derivatives like 4-Bromo-2-fluorobenzyl bromide or 4-Bromo-2-fluorobenzaldehyde requires careful selection of halogenation and fluorination reagents. For example, bromination of the indane backbone can be achieved using N-bromosuccinimide (NBS) under radical initiation, while fluorination may employ deoxyfluorination agents like DAST (diethylaminosulfur trifluoride). Purity is critical; intermediates should be monitored via TLC or HPLC to avoid side products such as di-brominated species .
Basic: How can I verify the structural identity of this compound using spectroscopic methods?
Answer:
Combine / NMR and high-resolution mass spectrometry (HRMS). For NMR, the fluorine atom induces splitting patterns (e.g., signals for adjacent protons split into doublets of doublets). HRMS should match the molecular formula (, exact mass 213.97). Cross-validate with IR spectroscopy to confirm functional groups (e.g., C-Br stretch at ~550 cm) .
Advanced: How can I resolve contradictions in crystallographic data for this compound derivatives?
Answer:
Discrepancies in unit cell parameters or bond lengths may arise from twinning or disordered solvent molecules. Use the SHELXL refinement package to model disorder and apply restraints. Validate with the ORTEP-3 GUI to visualize thermal ellipsoids and detect overfitting. For twinned data, employ the SHELXD algorithm for experimental phasing .
Advanced: What strategies optimize the regioselective functionalization of this compound?
Answer:
Regioselectivity is influenced by electronic and steric effects. For Suzuki-Miyaura coupling, use Pd(PPh) with aryl boronic acids targeting the bromine site. Fluorine’s electron-withdrawing nature directs cross-coupling to the brominated position. Monitor competing pathways (e.g., defluorination) using NMR .
Basic: What purification methods are effective for isolating this compound intermediates?
Answer:
Column chromatography with silica gel (hexane:ethyl acetate gradient) is standard. For polar byproducts, switch to reverse-phase HPLC (C18 column, acetonitrile/water mobile phase). Crystallization from ethanol/water mixtures can enhance purity, leveraging the compound’s low solubility in cold solvents .
Advanced: How do I analyze hydrogen bonding in this compound cocrystals?
Answer:
Use single-crystal X-ray diffraction (SC-XRD) with SHELXPRO to measure intermolecular distances and angles. For weak interactions (e.g., C-H···F), employ Hirshfeld surface analysis. Compare with Cambridge Structural Database (CSD) entries to identify atypical bonding patterns .
Advanced: How can I address discrepancies in mass spectrometry data for halogenated derivatives?
Answer:
Isotopic patterns (e.g., ) must align with theoretical ratios (1:1). For ambiguous peaks, perform MS/MS fragmentation to confirm structural assignments. Use NIST Chemistry WebBook spectra for cross-referencing. Contamination by sodium adducts ([M+Na]) can be minimized by acidifying the sample .
Basic: What safety protocols are critical when handling this compound?
Answer:
Use PPE (gloves, goggles) due to bromine’s lachrymatory effects and fluorine’s reactivity. Work in a fume hood to avoid inhalation. Store at 0–6°C in amber vials to prevent photodegradation. Dispose of waste via halogen-specific protocols (e.g., neutralization with NaHCO) .
Advanced: How do I design experiments to study the reactivity of this compound under catalytic conditions?
Answer:
Screen catalysts (e.g., Pd, Cu) in cross-coupling reactions using Design of Experiments (DoE) software. Variables include temperature, solvent polarity, and ligand ratios. Use NMR kinetic studies to track reaction progress and identify rate-limiting steps. Compare turnover numbers (TON) to optimize catalytic efficiency .
Advanced: How can I resolve conflicting NMR data for diastereomers of this compound derivatives?
Answer:
Employ chiral shift reagents (e.g., Eu(hfc)) to split enantiomeric signals in NMR. For diastereomers, use 2D NOESY to confirm spatial proximity of substituents. Alternatively, derivatize with Mosher’s acid and analyze via NMR for absolute configuration .
Notes
- Data Sources : Prioritized peer-reviewed crystallography tools (SHELX, ORTEP) and spectral databases (NIST WebBook).
- Methodological Focus : Emphasized experimental design, validation techniques, and conflict resolution aligned with evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
